3-Phenyl-1-propanol
Overview
Description
3-Phenyl-1-propanol, also known as 3-Phenylpropyl alcohol or Hydrocinnamyl alcohol, is a volatile compound that is reported to occur in styrax gum, guava fruit, and beeswax . It has a linear formula of C6H5(CH2)3OH and a molecular weight of 136.19 . It is used as a preservative in cosmetics and has a natural fragrance with antimicrobial properties against bacteria and molds .
Synthesis Analysis
3-Phenyl-1-propanol can be synthesized through various laboratory methods such as the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes . It can also be used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1-propanol can be represented by the SMILES string OCCCc1ccccc1 . The InChI representation is 1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .Chemical Reactions Analysis
3-Phenyl-1-propanol can be involved in the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes . It can also be used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .Physical And Chemical Properties Analysis
3-Phenyl-1-propanol is a liquid at room temperature . It has a refractive index of 1.526 (lit.) . Its boiling point is 119-121 °C/12 mmHg (lit.) and its melting point is -18 °C (lit.) . The density of 3-Phenyl-1-propanol is 1.001 g/mL at 20 °C (lit.) .Scientific Research Applications
Ammonolysis of 2,3-Epoxyl-3-pheny-1-propanol : 1-Phenyl-1-amino-2, 3-propanediol was obtained by ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, indicating its utility in synthetic studies of oxirane compounds (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Synthesis of Antidepressant Drugs : 3-Chloro-1-phenyl-1-propanol, derived from 3-phenyl-1-propanol, is used as a chiral intermediate in synthesizing antidepressant drugs (Choi, Y., Choi, H., Kim, D., Uhm, K., & Kim, H.-K., 2010).
Coal Flotation : 3-Phenyl-1-propanol is proposed as a new collector for coal flotation in low-rank carbonaceous minerals, demonstrating its application in mineral processing (Vilasó-Cadre, Javier E., Ávila-Márquez, D. M., Reyes-Dominguez, I., Blanco-Flores, A., & Gutiérrez-Castañeda, E., 2021).
Fragrance Material Review : 3-Phenyl-1-propanol is reviewed for its use as a fragrance ingredient, focusing on its toxicologic and dermatologic properties (Bhatia, S., Wellington, G., Cocchiara, J., Lalko, J., Letizia, C., & Api, A., 2011).
Enantioselective Production in Pharmaceuticals : The enantioselective production of 1-phenyl 1-propanol is investigated, with implications for its use as a chiral building block in pharmaceutical industries (Soyer, Aslı, Bayraktar, E., & Mehmetoğlu, Ü., 2010).
Study on Electronic and Optical Properties : A study on 1-phenyl-1-propanol, an intermediate of the anti-depressant drug fluoxetine, focuses on its electronic and optical properties (Xavier, S., Periandy, S., & Ramalingam, S., 2015).
Safety And Hazards
properties
IUPAC Name |
3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJVDSVGBWFCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041638 | |
Record name | 3-Phenyl-1-propanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |
Record name | Benzenepropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Record name | 3-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
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Boiling Point |
241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |
Record name | 3-Phenylpropanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
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Record name | 3-Phenyl-1-propanol | |
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Flash Point |
Flash Point: 212 °F/ 100 °C/ closed cup | |
Record name | 3-Phenylpropanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
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Solubility |
In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |
Record name | 3-Phenylpropanol | |
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Record name | 3-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.995 g/cu cm at 25 °C, 0.993-1.002 | |
Record name | 3-Phenylpropanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
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Record name | 3-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |
Record name | 3-Phenylpropanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
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Product Name |
3-Phenyl-1-propanol | |
Color/Form |
Colorless liquid, Slightly viscous, colorless liquid | |
CAS RN |
122-97-4, 93842-54-7 | |
Record name | Benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-97-4 | |
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Record name | 3-Phenylpropanol | |
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Record name | Propanol, phenyl- | |
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Record name | 3-phenylpropan-1-ol | |
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Record name | 3-PHENYL-1-PROPANOL | |
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Record name | 3-Phenylpropanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | 3-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
<-18 °C, < -18 °C | |
Record name | 3-Phenylpropanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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